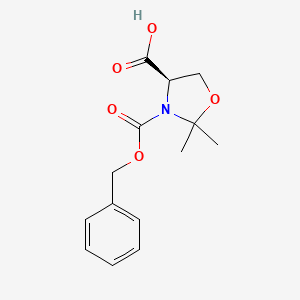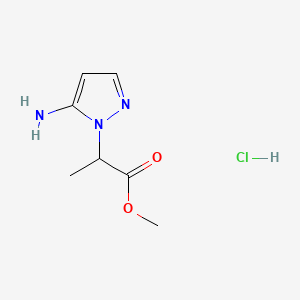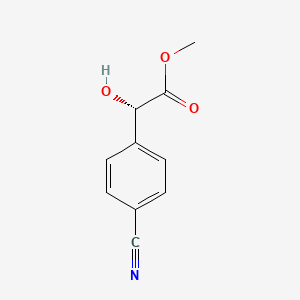
methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a cyanophenyl group and a hydroxyacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems, which allow for precise control over reaction conditions and improved scalability.
化学反应分析
Types of Reactions
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of methyl (2S)-2-(4-cyanophenyl)-2-oxoacetate.
Reduction: Formation of methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl (2S)-2-(4-aminophenyl)-2-hydroxyacetate: Similar structure but with an amino group instead of a cyano group.
Methyl (2S)-2-(4-methoxyphenyl)-2-hydroxyacetate: Contains a methoxy group instead of a cyano group.
Methyl (2S)-2-(4-nitrophenyl)-2-hydroxyacetate: Contains a nitro group instead of a cyano group.
Uniqueness
Methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
methyl (2S)-2-(4-cyanophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3/t9-/m0/s1 |
InChI 键 |
ZMVCFIDIBISAFX-VIFPVBQESA-N |
手性 SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)C#N)O |
规范 SMILES |
COC(=O)C(C1=CC=C(C=C1)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


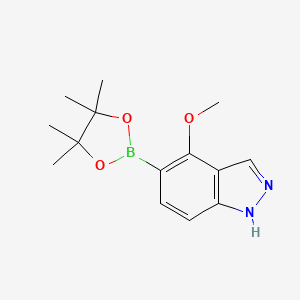

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
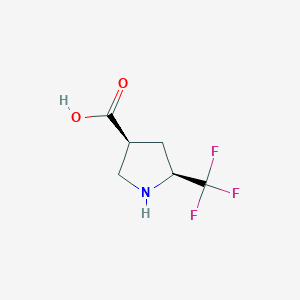
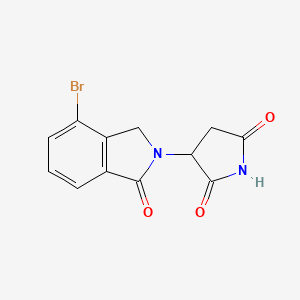


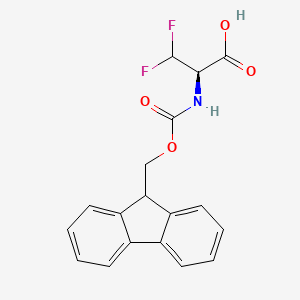
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
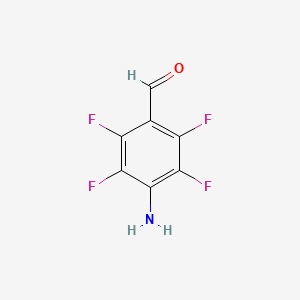
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
